This compound is cataloged under the CAS number 1083357-44-1 and has a molecular weight of approximately 287.34 g/mol. Its molecular formula is . The compound typically appears as a yellow powder, soluble in water and other polar solvents, with a melting point ranging from 114°C to 118°C and a boiling point around 426.2°C .
The synthesis of N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide involves several key steps, typically beginning with the reaction of appropriate precursors. The general synthetic route can be summarized as follows:
The molecular structure of N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide features several functional groups that contribute to its properties:
The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography, revealing details about bond angles and distances that are significant for understanding its reactivity .
N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions typical of sulfonamides:
The mechanism of action for N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide primarily involves its role as an enzyme inhibitor. It has been shown to interact with various biological targets, including carbonic anhydrases:
The physical and chemical properties of N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide include:
These properties play a crucial role in determining the compound's behavior in biological systems and its applicability in pharmaceutical formulations .
N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide holds potential applications across various scientific fields:
DHX9 (DExH-Box Helicase 9), an RNA/DNA helicase, is overexpressed in multiple malignancies, particularly those exhibiting microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR). Pan-cancer analyses reveal elevated DHX9 expression in colorectal, endometrial, and gastric cancers compared to normal tissues, correlating with poor prognosis and advanced pathological stages [4] [9]. This overexpression supports cancer cell proliferation by resolving transcription-replication conflicts and maintaining genomic integrity.
MSI-H/dMMR tumors exhibit heightened dependence on DHX9 due to their elevated replication stress and accumulation of aberrant nucleic acid structures. Mechanistically, DHX9 resolves R-loops (three-stranded structures comprising DNA:RNA hybrids and displaced single-stranded DNA) and G-quadruplexes, which are prevalent in rapidly dividing cancer cells [2] [6]. In vitro studies demonstrate that DHX9 binds cruciform DNA, triplexes, and R-loops, preventing DNA breaks and chromosomal translocations [6].
Table 1: DHX9 Expression and Clinical Significance in MSI-H Cancers
Cancer Type | DHX9 Expression vs. Normal | Correlation with MSI Status | Prognostic Impact |
---|---|---|---|
Colorectal | 3.5-fold increase | Strong (p < 0.001) | Reduced OS/DFS |
Endometrial | 2.8-fold increase | Moderate (p = 0.003) | Reduced OS |
Gastric | 2.1-fold increase | Strong (p < 0.001) | Reduced DFS |
Small Cell Lung | Highest among solid tumors | Not assessed | Reduced OS |
Genetic and pharmacological inhibition of DHX9 selectively impairs MSI-H/dMMR cancer cell viability. siRNA-mediated DHX9 knockdown in MSI-H colorectal cancer models (e.g., HCT116, SW48) induces cell-cycle arrest and apoptosis, while sparing microsatellite stable (MSS) cells [1] [3]. This synthetic lethality stems from the inability of MSI-H cells to manage endogenous replication stress upon DHX9 loss.
The small-molecule inhibitor n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide (developmental code: ATX968) directly targets DHX9's helicase activity. In vitro assays show ATX968 inhibits DHX9 with IC₅₀ values of 12–18 nM, exhibiting >100-fold selectivity over related helicases (BLM, WRN) [1]. In MSI-H xenograft models, ATX968 administration causes tumor regression (80–95% growth inhibition) and prolongs survival, with no efficacy observed in dMMR-proficient tumors [1] [5].
Table 2: Cellular Responses to DHX9 Inhibition in MSI-H vs. MSS Models
Intervention | MSI-H/dMMR Models | MSS/pMMR Models | Key Outcomes |
---|---|---|---|
siRNA knockdown | HCT116, SW48, DLD-1 | HT-29, SW480 | ↓Viability (70–90%); ↑apoptosis |
ATX968 (1 µM, 72h) | HCT116, LoVo | Caco-2, HCT-15 | ↓Proliferation (85–95% vs. <10%) |
In vivo ATX968 (20 mg/kg) | HCT116 xenografts | HT-29 xenografts | Tumor regression (↓85% volume) |
DHX9 maintains genome stability by resolving R-loops and DNA:RNA hybrids. In MSI-H/dMMR cells, DHX9 deficiency triggers R-loop accumulation (detected by S9.6 antibody), leading to replication fork stalling, double-strand breaks (γH2AX foci), and replication stress [3] [6] [8]. This is exacerbated by impaired recruitment of BRCA1 and RAD51 to damage sites, crippling homologous recombination repair (HRR) [3] [7].
Structural studies reveal DHX9's helicase core domain (residues 380–830) unwinds R-loops via ATP-dependent 3'→5' translocation [2] [6]. Post-translational modifications regulate this activity: SUMOylation at lysine 120 (K120) enables DHX9 to interact with R-loop-associated proteins (PARP1, DDX21) through SUMO-interacting motifs (SIMs) [8]. K120R mutants fail to resolve R-loops, causing DNA damage and cell death—phenotypes rescued by RNase H1 overexpression [8].
Table 3: DHX9-Dependent Genomic Stability Mechanisms
Function | Mechanism | Consequence of Loss | Validation Method |
---|---|---|---|
R-loop resolution | Unwinds DNA:RNA hybrids via helicase domain | ↑R-loops (2.5–4.0-fold); ↑γH2AX foci | DRIP-qPCR; immunofluorescence |
Replication fork protection | Binds stalled forks; promotes restart | Replication stress (↓EdU incorporation) | DNA fiber assay |
HRR facilitation | Recruits BRCA1-RAD51 complexes to DSBs | ↓RPA/RAD51 foci; ↑camptothecin sensitivity | ChIP; reporter assays |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: